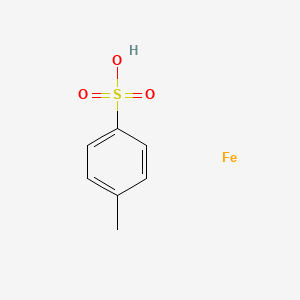
Iron;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(III) p-toluenesulfonate, also known as Iron(III) 4-methylbenzenesulfonate, is a chemical compound with the formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O. It is a coordination complex where iron is in the +3 oxidation state, coordinated to three p-toluenesulfonate anions. This compound is commonly used as an oxidizing agent in various chemical reactions and has applications in materials science, particularly in the synthesis of conductive polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron(III) p-toluenesulfonate can be synthesized by reacting iron(III) chloride with p-toluenesulfonic acid in an aqueous medium. The reaction typically involves dissolving iron(III) chloride in water, followed by the addition of p-toluenesulfonic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of Iron(III) p-toluenesulfonate hexahydrate .
Industrial Production Methods: In industrial settings, the production of Iron(III) p-toluenesulfonate often involves large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired technical grade .
Análisis De Reacciones Químicas
Types of Reactions: Iron(III) p-toluenesulfonate primarily undergoes oxidation reactions due to its strong oxidizing properties. It is also involved in substitution reactions where the p-toluenesulfonate anion can be replaced by other ligands .
Common Reagents and Conditions:
Oxidation Reactions: Iron(III) p-toluenesulfonate is used as an oxidant in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization.
Substitution Reactions: It can catalyze the acetylation of alcohols, phenols, and aldehydes under mild conditions.
Major Products:
Oxidation Products: Conductive polymers such as PEDOT.
Substitution Products: Acetylated alcohols, phenols, and aldehydes.
Aplicaciones Científicas De Investigación
Iron(III) p-toluenesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Iron(III) p-toluenesulfonate exerts its effects is primarily through its role as an oxidizing agent. It facilitates the transfer of electrons from other molecules, thereby oxidizing them. In the synthesis of conductive polymers, for example, Iron(III) p-toluenesulfonate oxidizes monomers, leading to polymerization and the formation of conductive films . The molecular targets and pathways involved include the oxidation of thiophene derivatives in the case of PEDOT synthesis .
Comparación Con Compuestos Similares
Iron(III) trifluoromethanesulfonate: Another strong oxidizing agent used in similar applications.
Iron(III) perchlorate: Used as an oxidant in various chemical reactions.
Ammonium iron(II) sulfate: Commonly used in redox reactions but has different oxidation states compared to Iron(III) p-toluenesulfonate.
Uniqueness: Iron(III) p-toluenesulfonate is unique due to its specific coordination with p-toluenesulfonate anions, which imparts distinct solubility and reactivity properties. Its ability to facilitate the synthesis of conductive polymers like PEDOT sets it apart from other iron-based oxidants .
Propiedades
Fórmula molecular |
C7H8FeO3S |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
iron;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.Fe/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
Clave InChI |
LWLURCPMVVCCCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















